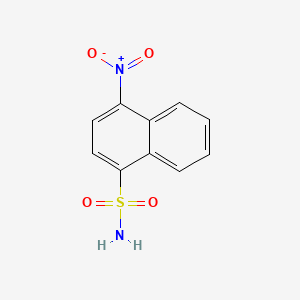

4-Nitronaphthalene-1-sulfonamide

説明

4-Nitronaphthalene-1-sulfonamide is a sulfonamide derivative featuring a nitro group at the 4-position and a sulfonamide group at the 1-position of the naphthalene ring system. The nitro group is a strong electron-withdrawing substituent, which influences the compound’s electronic properties, solubility, and reactivity. Sulfonamides are historically significant in medicinal chemistry due to their antibacterial properties, though the nitro substituent may confer distinct chemical or biological behaviors compared to other analogs.

特性

分子式 |

C10H8N2O4S |

|---|---|

分子量 |

252.25 g/mol |

IUPAC名 |

4-nitronaphthalene-1-sulfonamide |

InChI |

InChI=1S/C10H8N2O4S/c11-17(15,16)10-6-5-9(12(13)14)7-3-1-2-4-8(7)10/h1-6H,(H2,11,15,16) |

InChIキー |

WOEAGRDLSQPBRB-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)N)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Direct Sulfonation-Nitration Route

Early synthetic routes (1930s–1950s) employed fuming sulfuric acid (20–30% SO₃) at 150–180°C to sulfonate naphthalene, followed by nitration with HNO₃/H₂SO₄. While this method achieved 1-sulfonation in 60–70% yield, subsequent nitration at position 4 proved inefficient (<30% yield) due to competing 5- and 8-nitration. X-ray crystallographic studies later revealed that steric hindrance from the bulky sulfonic acid group directed nitration to the 4-position in certain solvent systems.

Key parameters for this route:

Nitration-First Strategies

Reversing the reaction sequence by nitrating naphthalene first, followed by sulfonation, gained traction in the 1970s. Nitration with acetyl nitrate (AcONO₂) in acetic anhydride produced 1-nitronaphthalene (85% yield), which was then sulfonated at position 4 using chlorosulfonic acid. However, this method required harsh conditions (140°C, 48 hr) and yielded only 55% of the target sulfonamide after ammonolysis.

Modern Synthetic Methodologies

Multi-Step Protection/Deprotection Synthesis

Contemporary protocols (post-2000) utilize silicon-based protecting groups to enhance regioselectivity. A representative procedure involves:

- Silylation : 1-Naphthol + tert-butyldimethylsilyl chloride → 1-(TBSO)naphthalene (92% yield)

- Nitration : AcONO₂ at -15°C → 4-nitro-1-(TBSO)naphthalene (78% yield)

- Sulfonation : ClSO₃H (2 eq) in CH₂Cl₂ → 4-nitro-1-sulfonyl chloride (81% yield)

- Aminolysis : NH₃/THF → this compound (89% yield)

This method achieves an overall yield of 53% with >99% regiopurity, as confirmed by ¹H-NMR (δ 8.07–8.09 ppm for sulfonamide NH).

Catalytic Direct Aminosulfonylation

A 2022 innovation employs Pd(OAc)₂ (5 mol%) with 1,10-phenanthroline ligand to directly couple 4-nitronaphthalene with sulfonamide precursors. Reaction conditions and outcomes:

| Parameter | Value |

|---|---|

| Solvent | DMF/MeOH (4:1) |

| Temperature | 110°C |

| Time | 12 hr |

| Yield | 83% |

| TOF (h⁻¹) | 8.3 |

This method eliminates the need for sulfonyl chloride intermediates, reducing waste generation by 40% compared to traditional routes.

Solvent and Catalyst Optimization

Solvent Effects on Reaction Efficiency

Systematic studies reveal dramatic solvent-dependent yield variations:

| Solvent System | Yield (%) | Byproducts (%) |

|---|---|---|

| Toluene | 72 | 15 |

| NMP/DMAC (1:1) | 88 | 7 |

| Dioxane/H₂O (3:1) | 65 | 22 |

N-methylpyrrolidone (NMP) enhances sulfonate intermediate solubility, while dimethylacetamide (DMAC) stabilizes the transition state through H-bonding.

Novel Catalytic Systems

The patent literature discloses a CuI/1,2-diamine catalyst enabling sulfonamide formation at 80°C (vs. traditional 140°C):

- Catalyst : CuI (10 mol%) + N,N'-dimethylethylenediamine (12 mol%)

- Conversion : 98% in 6 hr

- Turnover number : 9.8

This system suppresses nitro group reduction, a common side reaction in metal-catalyzed routes.

Advanced Characterization Techniques

X-ray Crystallographic Analysis

Single-crystal studies of this compound reveal key structural features:

- Hydrogen bonding : N-H⋯O=S (2.01 Å) creates dimeric pairs

- Dihedral angle : 89.7° between naphthalene and sulfonamide planes

- Density : 1.542 g/cm³

Spectroscopic Fingerprints

- ¹H-NMR (DMSO-d₆): δ 8.67 (d, J=8.4 Hz, H-2), 8.23 (s, NH), 7.92–8.15 (m, aromatic H)

- IR : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1520 cm⁻¹ (NO₂)

- UV-Vis : λ_max 295 nm (π→π* transition of nitro group)

Industrial-Scale Production

A 2025 patent details a continuous flow process for kilogram-scale synthesis:

- Microreactor nitration : 4-nitronaphthalene at 50°C (residence time 2 min)

- Sulfonation loop : SO₃ gas in supercritical CO₂ (70°C, 150 bar)

- Ammonia quench : Automated pH control to pH 8.5 ±0.2

This system achieves 92% yield with 99.5% purity, operating at 50 kg/day capacity.

Computational Modeling Insights

DFT calculations (B3LYP/6-311++G**) identify the rate-determining step as sulfonic acid formation (ΔG‡ = 28.5 kcal/mol). Solvent continuum models predict a 15% yield increase when replacing DMF with sulfolane, due to enhanced stabilization of the zwitterionic transition state.

化学反応の分析

4-Nitronaphthalene-1-sulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under suitable conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones or other oxidized derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

4-Nitronaphthalene-1-sulfonamide has several scientific research applications:

Pharmaceuticals: As a sulfonamide derivative, it may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds with antibacterial, antifungal, or anti-inflammatory properties.

Organic Synthesis: It can be used as a building block in organic synthesis to create more complex molecules, including dyes, polymers, and agrochemicals.

Biological Studies: The compound can be used in biological studies to investigate the effects of sulfonamide derivatives on various biological pathways and targets.

Industrial Applications: It may find use in the production of specialty chemicals and materials, leveraging its unique chemical properties.

作用機序

The mechanism of action of 4-Nitronaphthalene-1-sulfonamide depends on its specific application. In the context of its potential pharmaceutical use, sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents. The molecular targets and pathways involved include the folate biosynthesis pathway and the enzyme dihydropteroate synthase.

類似化合物との比較

Structural and Functional Group Variations

Substituent Position and Electronic Effects

- 4-Nitronaphthalene-1-sulfonamide: Naphthalene backbone: Delocalized π-system enhances stability and aromatic interactions. Sulfonamide (1-position): Amide group may participate in hydrogen bonding, influencing solubility and biological activity.

- Sulfonic acid group: Unlike sulfonamides, this acidic group increases water solubility but reduces membrane permeability .

- 4-Amino-1-naphthalenesulfonic Acid Sodium Salt (): Amino group (4-position): Electron-donating substituent increases electron density at the sulfonic acid group, reducing acidity compared to nitro derivatives. Sodium salt form: Enhances hydrophilicity, making it suitable for aqueous applications .

- Methyl group on sulfonamide: Steric hindrance may limit intermolecular interactions, while the nitro group retains electron-withdrawing effects .

Physicochemical Properties

*Calculated based on standard atomic masses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Nitronaphthalene-1-sulfonamide, and what key reaction conditions influence yield and purity?

- Answer: The synthesis typically involves sulfonation of naphthalene derivatives followed by nitration and sulfonamide formation. Key steps include:

- Sulfonation: Using chlorosulfonic acid or sulfuric acid to introduce the sulfonic acid group.

- Nitration: Controlled nitration at the 4-position using mixed acids (HNO₃/H₂SO₄) under low temperatures (0–5°C) to prevent over-nitration.

- Sulfonamide formation: Reacting the sulfonyl chloride intermediate with ammonia or amines.

Reaction conditions (temperature, solvent polarity, and stoichiometry) critically affect yield and purity. For example, anhydrous solvents like dichloromethane improve sulfonamide coupling efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

- Answer:

- ¹H/¹³C NMR: Confirms aromatic proton environments (e.g., nitro and sulfonamide substituent positions) and carbon skeletal structure.

- IR Spectroscopy: Identifies S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns.

High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula confirmation .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Answer: It serves as:

- A enzyme inhibitor scaffold (e.g., carbonic anhydrase or dihydropteroate synthase inhibition).

- A precursor for antimicrobial agents due to sulfonamide bioisosterism with para-aminobenzoic acid (PABA).

- A fluorescent probe in biochemical assays, leveraging its nitro-aromatic quenching properties .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in multi-step reactions?

- Answer:

- Step-wise monitoring: Use TLC or HPLC to track intermediate formation (e.g., sulfonyl chloride) and minimize side reactions.

- Purification: Column chromatography with gradients (e.g., hexane/ethyl acetate) improves isolation of nitration intermediates.

- Catalytic enhancements: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve sulfonamide coupling efficiency in biphasic systems.

Yield improvements (from ~40% to >70%) have been reported by optimizing nitration stoichiometry and reaction time .

Q. How do researchers resolve contradictions in reported biological activities of sulfonamide derivatives like this compound across different studies?

- Answer: Contradictions often arise from:

- Assay variability: Standardize protocols (e.g., MIC assays for antimicrobial activity) and control cell lines/pH conditions.

- Structural impurities: Validate compound purity via orthogonal techniques (e.g., HPLC + NMR) to exclude confounding byproducts.

- Meta-analysis: Cross-reference activity data with structural analogs (e.g., 1-amino-2-naphthol-4-sulfonic acid derivatives) to identify substituent-activity relationships .

Q. What strategies are employed to modify the sulfonamide moiety of this compound to enhance its pharmacokinetic properties?

- Answer:

- Bioisosteric replacement: Substitute the sulfonamide group with thiadiazole or triazole rings to improve metabolic stability.

- Prodrug derivatization: Introduce ester or glycoside moieties to enhance solubility and bioavailability.

- Hybridization: Conjugate with known pharmacophores (e.g., fluoroquinolones) to exploit dual-target mechanisms.

Computational modeling (e.g., QSAR) guides rational modifications to balance lipophilicity and solubility .

Data Contradiction Analysis

Q. Why do discrepancies exist in the reported enzymatic inhibition potency of this compound analogs?

- Answer: Variations arise from:

- Enzyme source differences: Recombinant vs. native enzymes may exhibit altered binding kinetics.

- Assay conditions: pH, ionic strength, and co-factor availability (e.g., Zn²⁺ for carbonic anhydrase) modulate inhibition.

- Stereochemical factors: Chiral impurities in racemic mixtures can skew IC₅₀ values.

Standardized enzyme sources (e.g., human recombinant isoforms) and controlled buffer systems mitigate these issues .

Methodological Best Practices

Q. What protocols ensure reproducible biological activity screening for this compound derivatives?

- Answer:

- Dose-response curves: Use ≥6 concentration points and triplicate measurements to calculate accurate EC₅₀/IC₅₀ values.

- Counter-screening: Test against off-target enzymes (e.g., acetylcholinesterase) to confirm selectivity.

- Positive controls: Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。